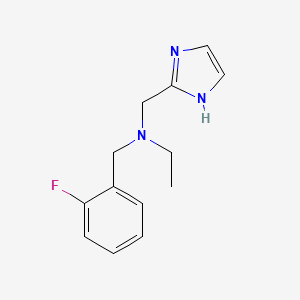![molecular formula C28H26N2O2 B3809437 N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3809437.png)
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide
説明
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as JNJ-1661010, is a small molecule inhibitor that has been developed as a potential treatment for various neurological disorders.
作用機序
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays an important role in regulating neuronal activity. By inhibiting FAAH, this compound increases the levels of anandamide, which in turn activates cannabinoid receptors and leads to the neuroprotective and neurorestorative effects observed in preclinical models.
Biochemical and Physiological Effects
In addition to its neuroprotective and neurorestorative effects, this compound has been shown to have anti-inflammatory and analgesic effects in preclinical models. These effects are thought to be mediated by the activation of cannabinoid receptors and the subsequent reduction in the release of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is its selectivity for FAAH, which reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in clinical settings.
将来の方向性
There are several potential future directions for the development of N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One area of interest is the use of this compound in combination with other therapeutic agents, such as dopamine agonists for the treatment of Parkinson's disease. Another area of interest is the development of more potent FAAH inhibitors, which may have greater efficacy in clinical settings. Finally, the role of this compound in regulating the endocannabinoid system in other physiological and pathological conditions warrants further investigation.
科学的研究の応用
N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been studied extensively in preclinical models of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In these models, this compound has been shown to have neuroprotective and neurorestorative effects, suggesting that it may be a promising therapeutic agent for these disorders.
特性
IUPAC Name |
4-phenyl-N-[[1-(3-phenylprop-2-ynoyl)piperidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c31-27(18-13-22-8-3-1-4-9-22)30-19-7-10-23(21-30)20-29-28(32)26-16-14-25(15-17-26)24-11-5-2-6-12-24/h1-6,8-9,11-12,14-17,23H,7,10,19-21H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHEUVEHWRUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C#CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,5-dimethylphenoxy)ethyl]-1-isobutyrylpiperidin-4-amine](/img/structure/B3809354.png)
![4-(3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-methylpyridine trifluoroacetate](/img/structure/B3809360.png)
![N-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B3809368.png)
![2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3809371.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3809379.png)
![3-(4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B3809381.png)
![methyl 5-[3-({[(4-methoxyphenyl)acetyl]amino}methyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B3809382.png)
![rel-(1R,5S)-3-[3-(2-furyl)-3-phenylpropanoyl]-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B3809391.png)
![N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-pyridin-2-ylethyl)propanamide](/img/structure/B3809396.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3809411.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B3809421.png)
![3-benzyl-4-[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B3809429.png)
![4-methyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide trifluoroacetate](/img/structure/B3809444.png)
